Cas no 2172239-64-2 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid)

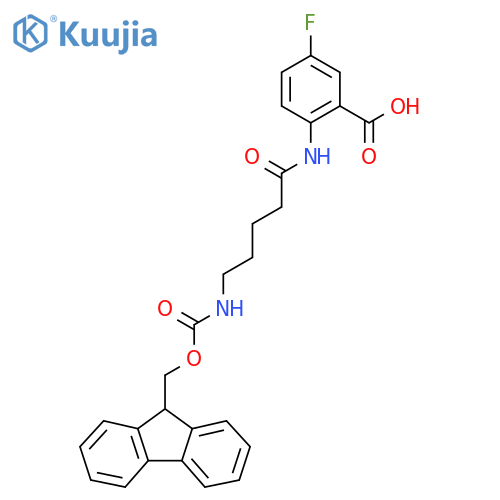

2172239-64-2 structure

商品名:2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid

- EN300-1481007

- 2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid

- 2172239-64-2

-

- インチ: 1S/C27H25FN2O5/c28-17-12-13-24(22(15-17)26(32)33)30-25(31)11-5-6-14-29-27(34)35-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-4,7-10,12-13,15,23H,5-6,11,14,16H2,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: ZMRXEFDSKHINTR-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C(=O)O)C=1)NC(CCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 476.17475006g/mol

- どういたいしつりょう: 476.17475006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 727

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 105Ų

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1481007-100mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1481007-250mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1481007-10000mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1481007-50mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1481007-1000mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1481007-2500mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1481007-500mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1481007-5000mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1481007-1.0g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-5-fluorobenzoic acid |

2172239-64-2 | 1g |

$0.0 | 2023-06-06 |

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2172239-64-2 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-5-fluorobenzoic acid) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量